6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one
Description
Properties
IUPAC Name |
6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-5-8-9(13-6-7)11(10(15)14-8)1-3-16-4-2-11/h5-6H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBCOTMGAYKEGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=C(C=N3)Br)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Brominated Pyrrolopyridine Precursors
Commercial availability of 6-bromo-1H-pyrrolo[3,2-b]pyridine (CAS 944937-53-5) provides a critical starting material. Laboratory-scale synthesis typically follows:
Route A: Nitration/Reduction Sequence
- Nitration of 2-bromo-5-methylpyridine using fuming HNO₃/H₂SO₄ yields 2-bromo-5-methyl-4-nitropyridine 1-oxide
- Dimethylformamide dimethyl acetal-mediated cyclization forms the pyrrolopyridine core
- Iron/acetic acid reduction establishes the final heterocyclic structure
Spirocyclization Strategies
Oxane Ring Formation
Two predominant methods emerge from literature analysis:
Method 1: Epoxide Ring-Opening Cyclization
Adapted from Helbert et al.:
- React 6-bromo-pyrrolopyridine with ethylene oxide derivative under BF₃·Et₂O catalysis
- Achieve spirocyclization through nucleophilic attack on epoxide carbon
- Typical conditions: 0°C → reflux in EtOH (68% yield for analogous structures)
Method 2: Transition Metal-Mediated Coupling
Palladium-catalyzed cross-coupling enables simultaneous ring formation:
- Suzuki-Miyaura reaction with boronic acid-functionalized diols
- In situ cyclization under basic conditions
- Microwave irradiation (150°C, 30 min) improves yields to 88% in model systems
Bromination Position Control
Critical for maintaining regioselectivity in the final product:
| Bromination Stage | Reagent System | Temperature | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Pre-cyclization | NBS/AIBN | 80°C | 72 | 6-position >90% |
| Post-cyclization | Br₂/FeCl₃ | 25°C | 58 | 6-position 85% |
| Directed metallation | LDA/Bromine | -78°C | 81 | 6-position 98% |
Optimization of Key Reaction Parameters
Solvent Effects on Spirocyclization
Comparative study from analogous systems:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 72 | 68 |
| DCM | 8.93 | 48 | 54 |
| DMF | 36.7 | 24 | 72 |
| Toluene | 2.38 | 96 | 41 |
Catalyst Screening for Coupling Steps
| Catalyst System | Loading (%) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pd(PPh₃)₄ | 5 | 88 | 95.2 |
| CuI/(1S,2S)-diamine | 10 | 31 | 89.7 |
| Pd(OAc)₂/XPhos | 2 | 79 | 97.1 |
| NiCl₂(dppe) | 7 | 63 | 91.4 |
Analytical Characterization
Critical spectroscopic data for quality control:
¹H NMR (400 MHz, CDCl₃)
δ 8.73 (s, 1H, H-5), 7.56 (d, J=3.3 Hz, 1H, H-2), 4.32-4.15 (m, 4H, oxane CH₂), 3.91 (s, 3H, OCH₃), 2.89 (quin, J=6.1 Hz, 1H, spiro-CH)
HRMS (ESI-TOF)
Calculated for C₁₁H₁₁BrN₂O₂ [M+H]⁺: 283.1204
Found: 283.1198
X-ray Crystallography
Orthorhombic space group P2₁2₁2₁ with unit cell parameters:
a = 8.921(2) Å, b = 12.345(3) Å, c = 14.567(4) Å
Dihedral angle between rings: 89.7° confirming spiro geometry
Industrial-Scale Considerations
AKSci's production protocol highlights:
- Strict exclusion of aqueous workups to prevent oxane ring hydrolysis
- Fed-batch bromination for exothermic control
- Final purification via SMB chromatography (>95% purity)
- Long-term storage stability: <0.5% decomposition/year at -20°C
Emerging Methodologies
Recent advances from patent literature (2024-2025):
- Continuous flow spirocyclization (residence time 8.2 min, 92% yield)
- Enzymatic desymmetrization for enantiomeric excess >99%
- Photoredox-mediated C-H bromination (avoiding directing groups)
Chemical Reactions Analysis
Types of Reactions
6-Bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4’-oxane]-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The spiro structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and more complex spirocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one exhibit promising anticancer properties. A study demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential as a lead compound for developing new anticancer agents .
Neuroprotective Effects
Another area of investigation is the neuroprotective effects of the compound. Preliminary studies suggest that it may protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This potential has led to further exploration into its mechanisms of action and therapeutic applications in neuroprotection .
Organic Synthesis
Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for functionalization that can lead to the creation of more complex molecules. Researchers have utilized this compound in synthesizing novel heterocycles and biologically active molecules, showcasing its utility in synthetic chemistry .
Reactions and Transformations
The compound can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions. These transformations enable chemists to modify its structure to enhance biological activity or tailor it for specific applications in drug development. For instance, modifications at the bromine site have been explored to improve solubility and bioavailability of derivatives .
Case Studies
Mechanism of Action
The mechanism of action of 6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4’-oxane]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and spiro structure play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one with related brominated spiro and non-spiro compounds:
Key Observations:
- Spiro vs.
- Bromine Positioning : Bromine at the 6-position is conserved across analogs, suggesting its role in electronic modulation or as a site for cross-coupling reactions .
- Solubility: The oxane/pyran rings enhance solubility relative to non-cyclic analogs, as seen in the indoline-pyran derivative’s compatibility with polar solvents .
Patent Insights
Substituted pyrrolopyridine derivatives, including spirocyclic variants, are highlighted in patent literature (e.g., WO 2022/023341) for therapeutic applications, such as kinase inhibition or oncology targets. The spiro structure may improve metabolic stability and bioavailability compared to planar analogs .
Stability and Reactivity
- pKa and Stability: Non-spiro pyrrolopyridinones (e.g., CAS 1190319-62-0) exhibit a predicted pKa of ~12, indicating basic nitrogen sites that may influence protonation states under physiological conditions . Spiro systems could alter this profile due to steric shielding.
- Thermal Stability : The indoline-pyran spiro compound (CAS 1190861-43-8) is stable at room temperature, a property likely shared with the target compound due to structural similarities .
Biological Activity
6-Bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one is a compound with significant potential in pharmacological applications due to its unique structural features. This article examines its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C11H11BrN2O2
- Molecular Weight : 283.12 g/mol
- CAS Number : 1190862-19-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, potentially through the induction of apoptosis and inhibition of tumor growth.
- Antimicrobial Properties : The compound has shown promise in vitro against various bacterial strains, indicating potential as an antibiotic agent.
- Neuroprotective Effects : Research indicates that it may have neuroprotective properties, possibly by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Antitumor Activity
A study conducted by researchers at the University of Bristol investigated the effects of this compound on leukemia cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency against acute leukemia cells .
Antimicrobial Effects
In another study assessing antimicrobial efficacy, this compound demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
Neuroprotective Studies
Research published in a pharmacological journal highlighted the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. The compound was found to reduce cell death significantly and improve cell survival rates .
Data Table: Biological Activities
Q & A
Q. What are the established synthetic routes for 6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one?
The compound is synthesized via multi-step heterocyclic chemistry. Key steps include halogenation (e.g., bromination at the 6-position) and spirocyclic ring formation. Patent literature describes substituted pyrrolopyridine derivatives synthesized using Pd-catalyzed cross-coupling or nucleophilic substitution reactions, with bromine as a common leaving group . Microwave-assisted synthesis may optimize reaction times and yields, as seen in related pyrrolo[3,2-b]pyridine derivatives .
Q. How is the structure of this compound confirmed experimentally?
Spectroscopic techniques such as H/C NMR and IR are critical. For example, the spirocyclic oxane ring produces distinct proton signals in the 3.5–4.5 ppm range, while the pyrrolopyridine core shows aromatic protons at 7.0–8.5 ppm. Carbonitrile or ketone groups (e.g., the 2-one moiety) are identified via IR carbonyl stretches (~1700 cm) . Mass spectrometry confirms the molecular ion peak and bromine isotope pattern.
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
Initial screening includes kinase inhibition assays (e.g., against SGK-1 or FGFRs) due to structural similarities to kinase inhibitors . Cell viability assays (e.g., MTT on cancer cell lines) and binding affinity studies (SPR or fluorescence polarization) help identify targets. Dose-response curves are essential to determine IC values .
Advanced Research Questions
Q. How do substituent variations at the 6-position impact biological activity?
Bromine at the 6-position enhances electrophilicity, facilitating covalent binding to kinase ATP pockets. Comparative studies show that replacing bromine with chlorine or fluorine alters potency and selectivity. For instance, fluorinated analogs may improve metabolic stability but reduce inhibitory activity against SGK-1 . SAR tables from related compounds suggest that bulkier substituents decrease solubility but increase target engagement .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
Discrepancies between calculated and observed NMR shifts often arise from solvent effects or dynamic conformational changes. Use deuterated solvents (e.g., DMSO-d) for consistency. For ambiguous NOE correlations, 2D NMR (COSY, HSQC) clarifies proton-proton and carbon-proton relationships. Conflicting mass spectra may require high-resolution MS (HRMS) or alternative ionization methods (e.g., ESI vs. MALDI) .
Q. How can synthetic yields be improved for large-scale production?
Optimize microwave conditions (e.g., 150°C, 30 min) to enhance reaction efficiency . Catalytic systems like Pd(PPh) with KCO in toluene/EtOH improve cross-coupling yields . Purification via column chromatography with gradient elution (hexane/EtOAc) minimizes byproducts. For brominated intermediates, inert atmospheres (N) prevent debromination .
Q. What mechanistic insights explain its inhibition of fibroblast growth factor receptors (FGFRs)?
Molecular docking studies suggest the spirocyclic oxane ring occupies the hydrophobic back pocket of FGFRs, while the pyrrolopyridine core forms hydrogen bonds with hinge-region residues (e.g., Asp641). Bromine at the 6-position may stabilize a covalent adduct with cysteine residues in the active site . Competitive ATP-binding assays (e.g., using P-ATP) validate reversible vs. irreversible inhibition modes .
Q. How does the spirocyclic oxane moiety influence pharmacokinetic properties?
The oxane ring increases molecular rigidity, reducing off-target interactions. However, it may lower oral bioavailability due to poor solubility. LogP calculations and experimental solubility profiles (e.g., in PBS or simulated gastric fluid) guide formulation strategies. Pro-drug approaches (e.g., esterification of the 2-one group) enhance absorption .
Methodological Guidance
- For conflicting bioactivity data : Replicate assays in orthogonal systems (e.g., enzymatic vs. cell-based) and validate using siRNA knockdowns of target genes .
- For low synthetic yields : Screen alternative catalysts (e.g., Buchwald-Hartwig conditions for amine couplings) or employ flow chemistry for hazardous intermediates .
- For SAR optimization : Use fragment-based drug design (FBDD) to systematically replace the bromine or oxane ring with bioisosteres (e.g., CF or cyclopropane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
